5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a carbonyl chloride functional group.
Mechanism of Action
Biochemical Pathways
It’s known that acid chloride derivatives can be produced in high yield by treatment of the precursor aldehydes . These derivatives are highly useful intermediates for the production of furoate ester biofuels and polymers .
Result of Action
It’s known that this compound can cause severe skin burns and eye damage
Biochemical Analysis
Biochemical Properties
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to cause severe skin burns and eye damage, indicating its reactive nature . It is used in proteomics research to study protein interactions and modifications
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It causes severe skin burns and eye damage, which suggests that it can disrupt cellular membranes and other structures The compound’s influence on cell function includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to cause severe skin burns and eye damage, indicating its potential to disrupt cellular structures and functions The compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is considered hazardous and can cause severe skin burns and eye damage . Its stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies are needed to understand the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound can cause severe skin burns and eye damage . Threshold effects and toxic or adverse effects at high doses need to be carefully studied to determine safe and effective dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound is known to cause severe skin burns and eye damage, indicating its potential to penetrate cellular membranes and accumulate in specific tissues
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound’s ability to cause severe skin burns and eye damage suggests that it may target specific cellular compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)furan-2-carbonyl chloride typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-furoyl chloride under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Carboxylic Acid Derivatives: Formed through oxidation.
Scientific Research Applications
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and coupling reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furan-2-carbonyl chloride: Similar structure but with a chloromethyl group instead of a dichlorophenyl group.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Uniqueness
5-(3,4-Dichlorophenyl)furan-2-carbonyl chloride is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)furan-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLANCABKJNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397678 | |
Record name | 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-91-1 | |
Record name | 5-(3,4-Dichlorophenyl)-2-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61941-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-dichlorophenyl)furan-2-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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